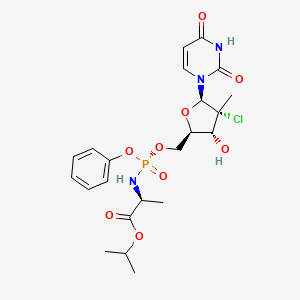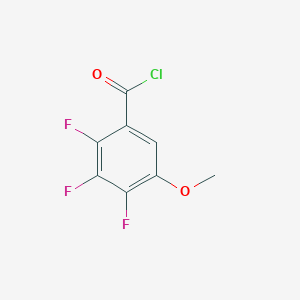
5-Methoxy-2,3,4-trifluorobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3,4-trifluorobenzoyl chloride is an organic compound with the molecular formula C8H4ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and trifluoromethyl groups. This compound is used as an intermediate in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .
Preparation Methods
The synthesis of 5-Methoxy-2,3,4-trifluorobenzoyl chloride typically involves the chlorination of 5-Methoxy-2,3,4-trifluorobenzoic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually include refluxing the mixture under an inert atmosphere to ensure complete conversion to the desired benzoyl chloride derivative .
Chemical Reactions Analysis
5-Methoxy-2,3,4-trifluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5-Methoxy-2,3,4-trifluorobenzoic acid.
Reduction: It can be reduced to the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine for nucleophilic substitution and acidic or basic aqueous solutions for hydrolysis .
Scientific Research Applications
5-Methoxy-2,3,4-trifluorobenzoyl chloride is utilized in various scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-inflammatory and antimicrobial agents.
Agrochemicals: It is used in the synthesis of herbicides and pesticides.
Material Science: This compound is employed in the preparation of advanced materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3,4-trifluorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. In biological systems, it can inhibit enzymes by acylating active site residues, leading to the disruption of metabolic pathways .
Comparison with Similar Compounds
5-Methoxy-2,3,4-trifluorobenzoyl chloride can be compared with other benzoyl chloride derivatives such as:
2,3,4-Trifluorobenzoyl chloride: Lacks the methoxy group, making it less reactive in certain nucleophilic substitution reactions.
2,4,5-Trifluoro-3-methoxybenzoyl chloride: Similar structure but different substitution pattern, affecting its reactivity and applications.
3,4,5-Trifluorobenzoyl chloride: Another trifluorinated benzoyl chloride with different substitution, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for specialized applications in pharmaceuticals and material science.
Properties
Molecular Formula |
C8H4ClF3O2 |
|---|---|
Molecular Weight |
224.56 g/mol |
IUPAC Name |
2,3,4-trifluoro-5-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H4ClF3O2/c1-14-4-2-3(8(9)13)5(10)7(12)6(4)11/h2H,1H3 |
InChI Key |
IRRCNIFBIKZTNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)Cl)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



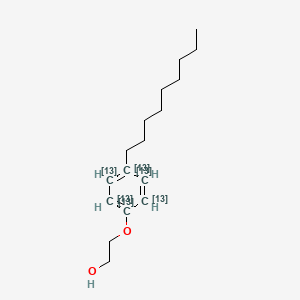
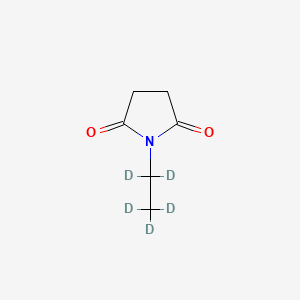
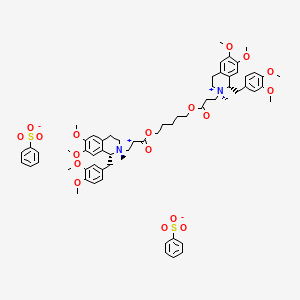
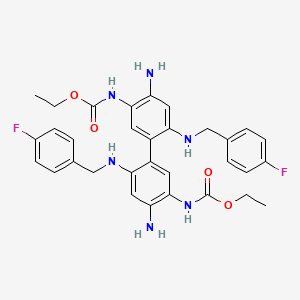
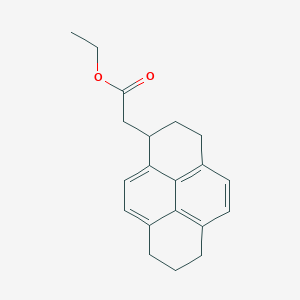
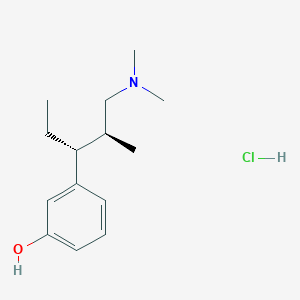
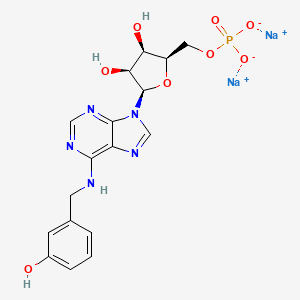
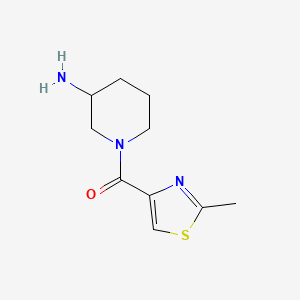
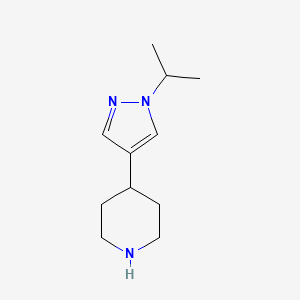

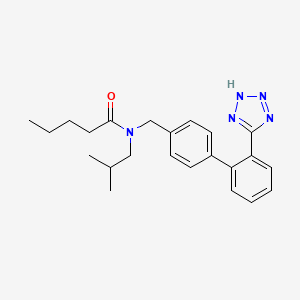
![N,N'-[(4-Iminobutyl)carbgonimidoyl]bis-C,C'-bis(1,1-dimethylethyl) Ester Carbamic Acid](/img/structure/B13439655.png)
